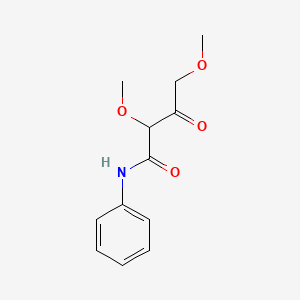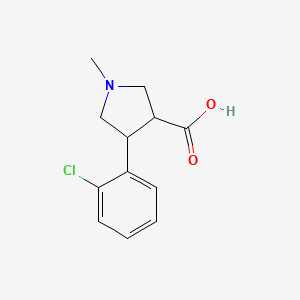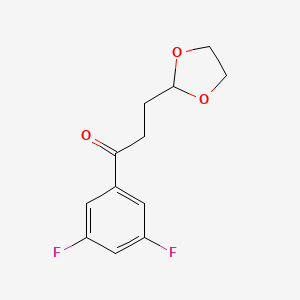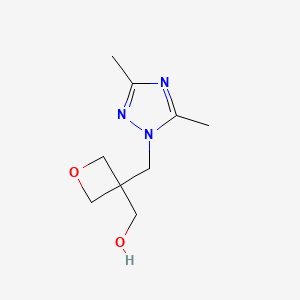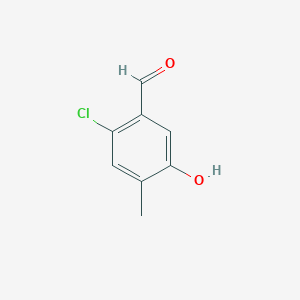
2-Chloro-5-hydroxy-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-4-methylbenzaldehyde typically involves the chlorination of 4-hydroxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
化学反应分析
Types of Reactions
2-Chloro-5-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
Oxidation: 2-Chloro-5-hydroxy-4-methylbenzoic acid.
Reduction: 2-Chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-hydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Chloro-5-hydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The chlorine atom can influence the compound’s electronic properties, making it more reactive towards nucleophiles.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-methylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a chlorine atom, widely used as a flavoring agent.
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the chlorine atom, used in different synthetic applications.
Uniqueness
2-Chloro-5-hydroxy-4-methylbenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C8H7ClO2 |
|---|---|
分子量 |
170.59 g/mol |
IUPAC 名称 |
2-chloro-5-hydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-4,11H,1H3 |
InChI 键 |
MVHBVDOIWDTKQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
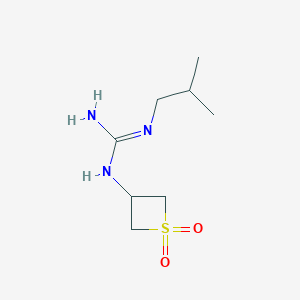
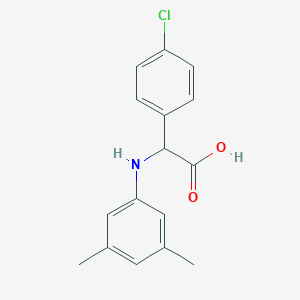
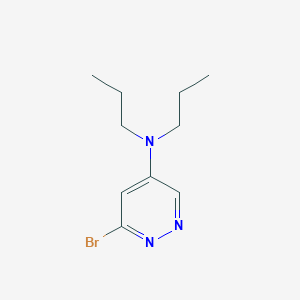
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)

![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)


